2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide
CAS No.: 867333-36-6
Cat. No.: VC3386688
Molecular Formula: C10H14BrN3OS
Molecular Weight: 304.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 867333-36-6 |
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Molecular Formula | C10H14BrN3OS |
Molecular Weight | 304.21 g/mol |
IUPAC Name | 2-bromo-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide |
Standard InChI | InChI=1S/C10H14BrN3OS/c11-10-13-8(7-16-10)9(15)12-3-6-14-4-1-2-5-14/h7H,1-6H2,(H,12,15) |
Standard InChI Key | ZKLDPEWNXLYZLU-UHFFFAOYSA-N |
SMILES | C1CCN(C1)CCNC(=O)C2=CSC(=N2)Br |
Canonical SMILES | C1CCN(C1)CCNC(=O)C2=CSC(=N2)Br |
Introduction
Chemical Identity and Structural Properties
2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide is a heterocyclic organic compound containing a thiazole ring system substituted with specific functional groups. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, serves as the core scaffold of this molecule . This compound incorporates a bromine atom at the 2-position of the thiazole ring, a carboxamide group at the 4-position, and a pyrrolidinylethyl moiety attached to the nitrogen of the carboxamide group .
Chemical Identifiers and Properties
The compound is uniquely identified through various chemical registry systems and possesses specific physicochemical properties as summarized in the table below:
Property | Value |
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Chemical Name | 2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide |
CAS Registry Number | 867333-36-6 |
Molecular Formula | C₁₀H₁₄BrN₃OS |
Molecular Weight | 304.20666 g/mol |
SMILES Notation | c1c(nc(s1)Br)C(=O)NCCN2CCCC2 |
InChI | InChI=1S/C10H14BrN3OS/c11-10-13-8(7-16-10)9(15)12-3-6-14-4-1-2-5-14/h7H,1-6H2,(H,12,15) |
InChIKey | ZKLDPEWNXLYZLU-UHFFFAOYSA-N |
H-bond Acceptors | 4 |
H-bond Donors | 1 |
The compound contains four hydrogen bond acceptor sites and one hydrogen bond donor site, suggesting potential for intermolecular interactions important for biological activity and solubility characteristics . The molecular structure contains multiple nitrogen atoms, including one in the thiazole ring, one in the carboxamide group, and one in the pyrrolidine ring, each with distinct electronic properties and potential for interactions .
Structural Characteristics and Related Compounds
The 2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide belongs to the broader class of thiazole derivatives, which are important heterocyclic compounds in medicinal and organic chemistry. The thiazole ring system is a vital framework that incorporates both sulfur and nitrogen atoms in a five-membered aromatic heterocycle, providing a scaffold commonly found in bioactive molecules .
Core Thiazole Structure
The thiazole nucleus present in this compound is characterized by a five-membered ring containing a sulfur atom at position 1 and a nitrogen atom at position 3. This specific arrangement contributes to the aromatic character of the ring and influences its reactivity patterns. The presence of the thiazole core is significant as it appears in numerous pharmaceutical compounds and natural products with diverse biological activities .
Functional Group Analysis
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The bromine atom at the 2-position of the thiazole ring provides a reactive site for potential transformations and may contribute to the compound's biological activity profile.
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The carboxamide group at the 4-position introduces hydrogen bonding capabilities and serves as a connecting point to the pyrrolidinylethyl side chain.
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The pyrrolidinylethyl moiety contains a tertiary amine within a five-membered ring, adding basic character to the molecule and potential for interactions with biological targets .
This particular combination of functional groups distinguishes 2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide from other thiazole derivatives and likely influences its specific chemical and biological properties.
Chemical Reactivity and Stability
The reactivity profile of 2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide can be predicted based on its structural features and the known properties of related compounds.
Reactive Centers
Several reactive centers exist within the molecule:
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The bromine at the 2-position of the thiazole ring represents a primary site for nucleophilic substitution reactions and metal-catalyzed cross-coupling processes.
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The carboxamide group may undergo hydrolysis under strong acidic or basic conditions.
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The tertiary amine in the pyrrolidine ring can act as a base or nucleophile in various chemical transformations.
Stability Considerations
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Sensitivity to strong oxidizing and reducing agents
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Potential for hydrolysis of the carboxamide bond under extreme pH conditions
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Possible light sensitivity due to the bromine-carbon bond
Standard storage recommendations for similar compounds typically include room temperature storage in sealed containers protected from light, moisture, and air .
Analytical Characterization
The identification and characterization of 2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide can be achieved through various analytical techniques commonly used for organic compounds.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be useful for assessing the purity of 2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide and for monitoring reactions involving this compound. These techniques, coupled with appropriate detection methods, could provide valuable information about the compound's behavior and interactions.
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